N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide is a synthetic organic compound that features a thiolane ring, a methoxy-substituted phenyl group, and a butenamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiolane Ring: Starting from a suitable diene and a thiol, the thiolane ring can be formed via a cycloaddition reaction.
Introduction of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Butenamide Moiety: This can be achieved through a condensation reaction between an appropriate amine and a butenoic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide may have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiolan-3-yl)-3-phenylbut-2-enamide: Lacks the methoxy group.
N-(3-cyanothiolan-3-yl)-3-(4-hydroxyphenyl)but-2-enamide: Has a hydroxy group instead of a methoxy group.
N-(3-cyanothiolan-3-yl)-3-(4-chlorophenyl)but-2-enamide: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide may confer unique electronic properties, affecting its reactivity and interactions with biological targets. This could make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12(13-3-5-14(20-2)6-4-13)9-15(19)18-16(10-17)7-8-21-11-16/h3-6,9H,7-8,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKKWMNLANNMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CCSC1)C#N)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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